molecular formula C15H16Br3N B7755059 MFCD03130913

MFCD03130913

Cat. No.: B7755059
M. Wt: 450.0 g/mol
InChI Key: NYJWXZCVBOZRFZ-ZANVPECISA-N
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Description

MFCD03130913 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and industrial research. Such compounds are typically synthesized via catalytic reactions involving ketones or imidazoles, with applications in drug discovery, agrochemicals, and material science. Key properties often include moderate solubility in organic solvents, thermal stability, and bioactivity influenced by electron-withdrawing groups like CF₃ or halogens .

Properties

IUPAC Name

(1S,3S)-5,7,8-tribromo-1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Br3N/c1-3-5-9-7-10-11(16)8-12(17)15(18)14(10)13(19-9)6-4-2/h3-4,8-9,13,19H,1-2,5-7H2/t9-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJWXZCVBOZRFZ-ZANVPECISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC2=C(C(N1)CC=C)C(=C(C=C2Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H]1CC2=C([C@@H](N1)CC=C)C(=C(C=C2Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03130913 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

MFCD03130913 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

MFCD03130913 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: In biological research, this compound is used to study enzyme interactions and cellular processes.

    Medicine: This compound has potential therapeutic applications, including as an active ingredient in drug formulations.

    Industry: Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD03130913 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD03130913 with two structurally and functionally similar compounds: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MDL: MFCD00039227) and 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MDL: MFCD00003330).

Table 1: Physicochemical Properties

Property This compound (Inferred) CAS 1533-03-5 CAS 1761-61-1
Molecular Formula C₁₀H₉F₃O (hypothesized) C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~200–210 g/mol 202.17 g/mol 201.02 g/mol
Solubility (mg/mL) Moderate (organic) 0.687 (methanol) 0.687 (aqueous)
Log S (ESOL) -2.5 to -3.0 -2.47 -2.63
Bioavailability Score 0.55 0.55 0.55
Key Functional Groups Trifluoromethyl, ketone Trifluoromethyl, ketone Bromine, benzimidazole

Key Findings

Structural Similarities and Differences

  • CAS 1533-03-5 shares a trifluoromethyl-ketone backbone with this compound, enhancing lipophilicity and metabolic stability in drug design .
  • CAS 1761-61-1 diverges with a brominated benzimidazole core, favoring applications in corrosion inhibition due to its electron-deficient aromatic system .

Functional Implications Reactivity: The trifluoromethyl group in this compound and CAS 1533-03-5 reduces electron density at the carbonyl carbon, slowing nucleophilic attacks compared to non-fluorinated analogs. In contrast, CAS 1761-61-1’s bromine atom facilitates electrophilic substitution reactions . Solubility and Bioavailability: Both this compound and CAS 1533-03-5 exhibit low aqueous solubility (Log S < -2.5), necessitating formulation adjustments for bioavailability. CAS 1761-61-1’s benzimidazole core improves solubility but introduces pH-dependent instability .

Synthetic Methodologies

  • This compound analogs are synthesized via green chemistry approaches, such as ion-liquid catalysis (e.g., A-FGO catalyst in THF), yielding >95% purity .
  • CAS 1761-61-1 requires bromination and cyclization steps, with yields dropping after five catalyst-reuse cycles due to bromide leaching .

Critical Analysis of Divergences

  • Molecular Weight vs. Application Range : CAS 1533-03-5’s higher molecular weight (202.17 g/mol) correlates with enhanced membrane permeability in drug candidates compared to lighter analogs like CAS 1761-61-1 .
  • Safety and Handling : Both compared compounds carry H302 warnings, but this compound’s inferred CF₃ group reduces acute toxicity risks relative to brominated derivatives .

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